Bis-ethoxydiglycol succinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

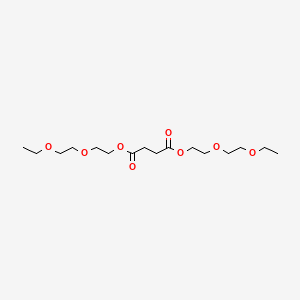

Bis-ethoxydiglycol succinate is a chemical compound with the molecular formula C16H30O8. It is commonly used in various industrial and cosmetic applications due to its properties as a humectant, skin conditioning agent, and solvent . The compound is known for its ability to retain moisture and improve the texture of formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-ethoxydiglycol succinate is synthesized through the esterification of succinic acid with ethoxydiglycol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification reactors where succinic acid and ethoxydiglycol are combined in the presence of a catalyst. The reaction mixture is heated and stirred continuously to achieve optimal yield. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Bis-ethoxydiglycol succinate primarily undergoes esterification and hydrolysis reactions. In esterification, it is formed by the reaction of succinic acid with ethoxydiglycol. Hydrolysis, on the other hand, involves the breakdown of the ester bond in the presence of water, leading to the formation of succinic acid and ethoxydiglycol .

Common Reagents and Conditions

Esterification: Succinic acid, ethoxydiglycol, sulfuric acid (catalyst), reflux conditions.

Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Major Products Formed

Esterification: this compound.

Hydrolysis: Succinic acid and ethoxydiglycol.

Scientific Research Applications

Bis-ethoxydiglycol succinate has a wide range of applications in scientific research and industry:

Cosmetics: Used as a humectant and skin conditioning agent in various skincare products.

Pharmaceuticals: Employed as a solvent and excipient in drug formulations.

Chemical Research: Utilized in the synthesis of other chemical compounds and as a reagent in various chemical reactions.

Industrial Applications: Applied in the production of coatings, adhesives, and other polymer-based products.

Mechanism of Action

The mechanism of action of bis-ethoxydiglycol succinate is primarily related to its ability to interact with water molecules. As a humectant, it attracts and retains moisture, which helps to maintain the hydration of the skin and other surfaces. In pharmaceutical formulations, it acts as a solvent, enhancing the solubility and stability of active ingredients .

Comparison with Similar Compounds

Similar Compounds

Ethoxydiglycol: A glycol ether used as a solvent and humectant.

Succinic Acid: A dicarboxylic acid used in the synthesis of various esters and as a chemical intermediate.

Diethylene Glycol: A glycol used as a solvent and in the production of resins and plasticizers.

Uniqueness

Bis-ethoxydiglycol succinate is unique due to its dual functionality as both a humectant and a solvent. This makes it particularly valuable in cosmetic and pharmaceutical formulations where both moisture retention and solubility enhancement are desired .

Properties

CAS No. |

828918-62-3 |

|---|---|

Molecular Formula |

C16H30O8 |

Molecular Weight |

350.40 g/mol |

IUPAC Name |

bis[2-(2-ethoxyethoxy)ethyl] butanedioate |

InChI |

InChI=1S/C16H30O8/c1-3-19-7-9-21-11-13-23-15(17)5-6-16(18)24-14-12-22-10-8-20-4-2/h3-14H2,1-2H3 |

InChI Key |

MGQKBAKCRHGMEI-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOCCOC(=O)CCC(=O)OCCOCCOCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.